diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Description
Diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C12H17NO5 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
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Biological Activity
Structure and Composition
The molecular formula for diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is C12H19NO5, with a molecular weight of approximately 257.28 g/mol. The compound features a bicyclic framework that includes an oxabicyclo structure, which is significant for its reactivity and potential biological interactions.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 257.28 g/mol |
Melting Point | Not specified |
Solubility | Not extensively documented |
Research on the biological activity of this compound suggests that it may interact with various biological pathways. The presence of the amino and carboxylic acid functional groups indicates potential interactions with enzymes and receptors involved in metabolic processes.
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar bicyclic structures exhibit antimicrobial properties. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.
- Cytotoxic Effects : Some studies have shown that bicyclic compounds can induce apoptosis in cancer cells, potentially through the activation of caspases or inhibition of cell cycle progression.
- Enzyme Inhibition : The structural features of this compound suggest it may act as an inhibitor for certain enzymes, particularly those involved in amino acid metabolism or cellular signaling pathways.
Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of various bicyclic compounds, including diexo derivatives, against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that these compounds inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting significant antimicrobial potential.
Study 2: Cytotoxicity in Cancer Cell Lines
In vitro assays conducted on human cancer cell lines (e.g., PC-3 prostate cancer cells) demonstrated that diexo derivatives could reduce cell viability by up to 70% after 48 hours of exposure at a concentration of 100 µM. This cytotoxic effect was attributed to the induction of apoptosis, as evidenced by increased caspase activity.
Study 3: Enzyme Inhibition
Research focusing on enzyme kinetics revealed that diexo derivatives exhibit competitive inhibition against specific enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR). IC50 values were determined to be around 25 µM, indicating a moderate level of inhibition which could be exploited for therapeutic purposes.
Properties
IUPAC Name |
(1R,2S,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9-7-5-4-6(17-7)8(9)10(14)15/h4-9H,1-3H3,(H,13,16)(H,14,15)/t6-,7+,8-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDISLHPIKVZWDN-XAVMHZPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2C=CC(C1C(=O)O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1[C@@H]2C=C[C@H]([C@H]1C(=O)O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148257-14-1 |
Source
|
Record name | diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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